molecular formula C9H15N3O3 B1398645 Tert-butyl ((5-methyl-1,3,4-oxadiazol-2-yl)methyl)carbamate CAS No. 1053656-43-1

Tert-butyl ((5-methyl-1,3,4-oxadiazol-2-yl)methyl)carbamate

Cat. No. B1398645
M. Wt: 213.23 g/mol
InChI Key: YWHPJNAIBYICPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl ((5-methyl-1,3,4-oxadiazol-2-yl)methyl)carbamate” is a chemical compound that contains a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom . This compound is related to “tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine”, which has a molecular weight of 169.23 .


Molecular Structure Analysis

The molecular structure of “tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine” is represented by the InChI code 1S/C8H15N3O/c1-6-10-11-7(12-6)5-9-8(2,3)4/h9H,5H2,1-4H3 . The related compound “tert-Butyl ( (5-methyl-1,2,4-oxadiazol-3-yl)methyl)carbamate” has the InChI 1S/C9H15N3O3/c1-6-11-7(12-15-6)5-10-8(13)14-9(2,3)4/h5H2,1-4H3,(H,10,13) .

Scientific Research Applications

1. Delayed Luminescence in Derivatives

2-Methyl-5-phenyl-1,3,4-oxadiazoles, including derivatives like tert-butyl ((5-methyl-1,3,4-oxadiazol-2-yl)methyl)carbamate, have been investigated for their delayed fluorescence properties. These compounds are significant in the development of organic light-emitting diodes (OLEDs) due to their blue-shifted fluorescence and high external quantum efficiency, which are crucial for efficient light emission in display and lighting applications (Cooper et al., 2022).

2. Crystallographic Studies and Hydrogen Bonding

Carbamate derivatives, including tert-butyl ((5-methyl-1,3,4-oxadiazol-2-yl)methyl)carbamate, have been structurally characterized using X-ray diffraction. These studies reveal how hydrogen bonding plays a vital role in the formation of three-dimensional molecular architectures, which is important for understanding the material's properties and applications (Das et al., 2016).

3. Synthesis and Antimicrobial Activity

Research into the synthesis of tert-butyl carbazate derivatives, closely related to tert-butyl ((5-methyl-1,3,4-oxadiazol-2-yl)methyl)carbamate, has shown potential in the development of new antimicrobial agents. These studies contribute to the field of medicinal chemistry, exploring new therapeutic avenues (Ghoneim & Mohamed, 2013).

4. OLED Applications with Donor-Acceptor Structures

Compounds with a 1,3,4-oxadiazole core, like tert-butyl ((5-methyl-1,3,4-oxadiazol-2-yl)methyl)carbamate, have been synthesized and characterized for their application in organic light-emitting diodes. These studies focus on the photophysical and electrochemical properties of these compounds, which are crucial for their performance in OLEDs (Guan et al., 2006).

5. Heat Effects on Electroluminescent Performance

Studies on the impact of heat on the electroluminescent performance of materials containing oxadiazole derivatives, such as tert-butyl ((5-methyl-1,3,4-oxadiazol-2-yl)methyl)carbamate, have been conducted. These findings are significant for improving the durability and efficiency of OLED devices (Wang et al., 2014).

properties

IUPAC Name

tert-butyl N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3/c1-6-11-12-7(14-6)5-10-8(13)15-9(2,3)4/h5H2,1-4H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHPJNAIBYICPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724463
Record name tert-Butyl [(5-methyl-1,3,4-oxadiazol-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl ((5-methyl-1,3,4-oxadiazol-2-yl)methyl)carbamate

CAS RN

1053656-43-1
Record name 1,1-Dimethylethyl N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053656-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(5-methyl-1,3,4-oxadiazol-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of Boc-Glycine (1.75 g, 10.0 mmol) in CH2Cl2 at 0° C. was added carbonyl imidazole (1.7 g, 10.5 mmol) and the reaction was stirred for 30 min and then acetic hydrazide (740 mg, 10.0 mmol) was added. After 45 min, CBr4 (6.63 g, 20.0 mmol) and PPh3 (5.25 g, 20.0 mmol) were added and the reaction was stirred overnight at room temperature. The reaction mixture was concentrated partially and chromatographed (50% EtOAc in hexanes) to provide 2.3 g of tert-butyl (5-methyl-1,3,4-oxadiazol-2-yl)methylcarbamate with some triphenylphosphine oxide as impurity.
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
carbonyl imidazole
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
740 mg
Type
reactant
Reaction Step Two
Name
Quantity
6.63 g
Type
reactant
Reaction Step Three
Name
Quantity
5.25 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl ((5-methyl-1,3,4-oxadiazol-2-yl)methyl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl ((5-methyl-1,3,4-oxadiazol-2-yl)methyl)carbamate
Reactant of Route 3
Reactant of Route 3
Tert-butyl ((5-methyl-1,3,4-oxadiazol-2-yl)methyl)carbamate
Reactant of Route 4
Reactant of Route 4
Tert-butyl ((5-methyl-1,3,4-oxadiazol-2-yl)methyl)carbamate
Reactant of Route 5
Tert-butyl ((5-methyl-1,3,4-oxadiazol-2-yl)methyl)carbamate
Reactant of Route 6
Tert-butyl ((5-methyl-1,3,4-oxadiazol-2-yl)methyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.